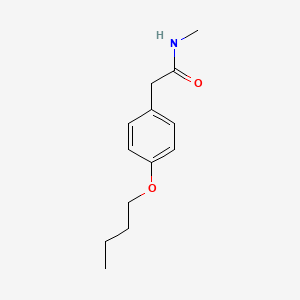
2-(4-Butoxyphenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)-N-methylacetamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of acetamide and is characterized by the presence of a butoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-N-methylacetamide typically involves a nucleophilic substitution reaction. One common method is the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of a strong base such as sodium hydroxide. This reaction proceeds via an SN2 mechanism, where the hydroxyl group is replaced by a butoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as refluxing, distillation, and filtration are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-(4-Butoxyphenyl)-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-N-methylacetamide involves the inhibition of specific enzymes or receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with histone deacetylases (HDACs), affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Bufexamac: A non-steroidal anti-inflammatory drug with a similar structure, used for treating skin conditions.
Methyl 2-(4-Butoxyphenyl)acetate:
Butyl 2-(4-Butoxyphenyl)acetate: Similar in structure, used as a reference standard in analytical chemistry.
Uniqueness
Its ability to undergo diverse chemical reactions and its role in enhancing the performance of dye-sensitized solar cells make it a compound of significant interest .
Properties
CAS No. |
89789-99-1 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-9-16-12-7-5-11(6-8-12)10-13(15)14-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
InChI Key |
WYZUOLQPRWYXTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)

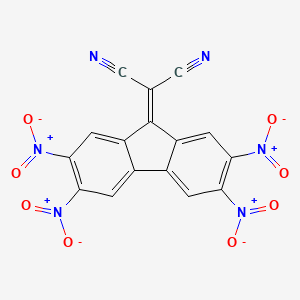
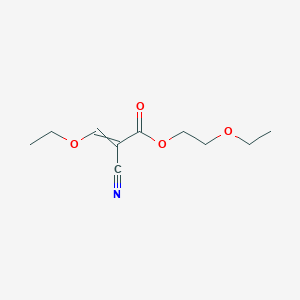

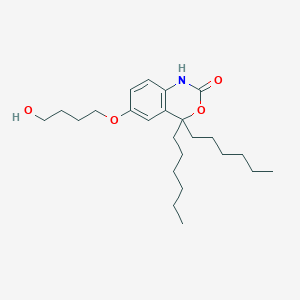
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14384263.png)
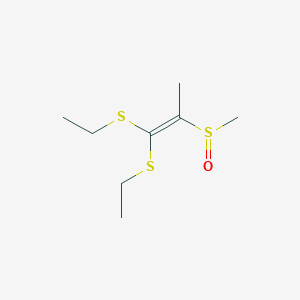

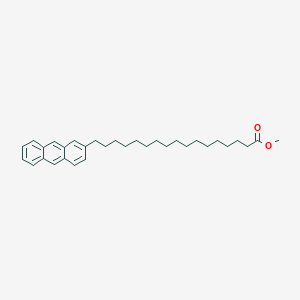

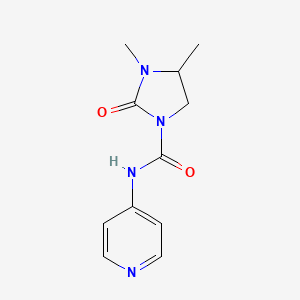
![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)

